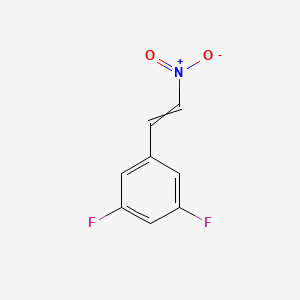

1,3-Difluoro-5-(2-nitroethenyl)benzene

Description

Contextual Significance of Fluorinated Nitroalkenes in Synthetic Methodologies

The incorporation of fluorine into organic molecules is a cornerstone of modern chemical design, known to significantly influence a compound's physical, chemical, and biological properties. Fluorination can enhance metabolic stability, increase lipophilicity, and alter the acidity or basicity of nearby functional groups. When this strategy is applied to nitroalkenes, it produces a class of compounds with pronounced and valuable reactivity.

Fluorinated nitroalkenes are powerful synthetic intermediates due to the combined electron-withdrawing effects of the fluorine atoms and the nitro group. This electronic demand renders the alkene portion of the molecule highly susceptible to nucleophilic attack, making these compounds excellent Michael acceptors for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The presence of fluorine can also modulate the stereochemical outcome of reactions, offering pathways to control diastereoselectivity in complex synthetic sequences. nih.gov The unique reactivity of these fluorinated building blocks makes them valuable for constructing diverse molecular architectures that are often inaccessible through other means. researchgate.net

Foundational Research on Aryl Nitroalkenes as Synthetic Intermediates

Aryl nitroalkenes, also known as conjugated nitroalkenes, are recognized as exceptionally versatile intermediates in organic synthesis. wikipedia.org The nitro group is not merely an activating group; it is a synthetic chameleon that can be transformed into a wide array of other functional groups, including amines, ketones, oximes, and nitriles. This flexibility greatly expands its utility in multi-step syntheses. nih.govresearchgate.net

The primary reactivity of aryl nitroalkenes stems from their role as activated olefins. wikipedia.org They readily participate in a variety of crucial synthetic transformations:

Michael Additions: They are highly effective Michael acceptors, reacting with a broad range of nucleophiles. wikipedia.org

Cycloadditions: They can act as dienophiles in Diels-Alder reactions to construct cyclic systems. wikipedia.org

Henry Reactions (Nitroaldol Reactions): The carbon alpha to the nitro group remains acidic enough to be deprotonated, allowing it to act as a nucleophile in certain contexts. wikipedia.orgorganic-chemistry.org

Heterocycle Synthesis: Their diverse reactivity has been harnessed in the synthesis of numerous nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. nih.gov

This established reactivity has cemented the role of aryl nitroalkenes as fundamental building blocks for creating complex organic molecules, including natural products and pharmaceuticals.

Scope and Objectives of Research on 1,3-Difluoro-5-(2-nitroethenyl)benzene

While specific research literature on this compound is not extensively documented, its synthetic accessibility and potential utility can be confidently projected based on well-established chemical principles.

Proposed Synthesis: The most logical and widely used method for the synthesis of such an aryl nitroalkene is the Henry reaction, also known as a nitroaldol reaction. wikipedia.orgredalyc.org This process involves the base-catalyzed condensation of an aldehyde with a nitroalkane, followed by dehydration. organic-chemistry.org

The proposed synthetic route would be:

Condensation: Reaction of the precursor 3,5-Difluorobenzaldehyde (B1330607) with Nitromethane (B149229) in the presence of a base. This forms a β-nitro alcohol intermediate.

Dehydration: Elimination of water from the intermediate to yield the final product, this compound.

The required precursor, 3,5-Difluorobenzaldehyde, is a known compound that can be synthesized from precursors like 3,5-difluorobenzonitrile. chemicalbook.comprepchem.com

Data Table: Properties of Precursor 3,5-Difluorobenzaldehyde

| Property | Value |

|---|---|

| CAS Number | 32085-88-4 |

| Molecular Formula | C₇H₄F₂O |

| Molecular Weight | 142.10 g/mol |

| Density | 1.296 g/mL at 20 °C chemicalbook.com |

| Refractive Index (n20/D) | 1.493 chemicalbook.com |

Research Objectives: The primary objective for preparing this compound would be to employ it as a specialized building block in organic synthesis. The 1,3-difluorobenzene (B1663923) moiety is a key structural feature in numerous pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and binding affinity. chemicalbook.comgoogle.com The nitroethenyl group serves as a versatile synthetic handle, allowing for:

Introduction of Nitrogen: Reduction of the nitro group to an amine, providing a route to phenylethylamine derivatives, which are common in bioactive molecules.

Carbon Chain Extension: Participation in Michael additions to build more complex carbon skeletons.

Formation of Heterocycles: Use as a precursor for synthesizing substituted indoles, pyrroles, or other ring systems.

Therefore, research on this compound would focus on exploring its reaction scope and demonstrating its utility in the efficient synthesis of novel, fluorinated compounds with potential applications in drug discovery and materials science.

Data Table: Calculated Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅F₂NO₂ |

| Molecular Weight | 185.13 g/mol |

| IUPAC Name | This compound |

| Topological Polar Surface Area | 65.77 Ų |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5F2NO2 |

|---|---|

Molecular Weight |

185.13 g/mol |

IUPAC Name |

1,3-difluoro-5-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C8H5F2NO2/c9-7-3-6(1-2-11(12)13)4-8(10)5-7/h1-5H |

InChI Key |

UILXGSXBVZKWRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1,3 Difluoro 5 2 Nitroethenyl Benzene

Established Synthetic Pathways to Aryl Nitroethenyl Compounds

The creation of aryl nitroethenyl compounds, including 1,3-Difluoro-5-(2-nitroethenyl)benzene, is a cornerstone of synthetic organic chemistry, providing intermediates for a wide range of more complex molecules. nih.govpurechemistry.org

Knoevenagel Condensation Approaches Involving 3,5-Difluorobenzaldehyde (B1330607)

The most direct and widely employed method for synthesizing this compound is the Knoevenagel condensation. wikipedia.org This reaction is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in this case, nitromethane (B149229). wikipedia.org

The synthesis is typically achieved by reacting 3,5-Difluorobenzaldehyde with nitromethane in the presence of a weak base as a catalyst. wikipedia.orgchemrxiv.orgchemrxiv.org The reaction proceeds via a nucleophilic addition of the deprotonated nitromethane to the carbonyl group of the benzaldehyde (B42025), followed by a dehydration step to yield the α,β-unsaturated product, this compound. wikipedia.org Common catalysts for this transformation include weakly basic amines such as piperidine (B6355638). wikipedia.orgchemrxiv.org The reaction conditions can be varied, with some procedures employing microwave promotion to achieve rapid and clean condensation.

Table 1: Representative Knoevenagel Condensation Conditions

| Aldehyde | Active Methylene | Catalyst | Solvent/Conditions | Product |

|---|---|---|---|---|

| 3,5-Difluorobenzaldehyde | Nitromethane | Piperidine | Ethanol | This compound |

| Aromatic Aldehydes | Malononitrile | Lemon Juice | Solvent-free | α,β-unsaturated products |

This table presents generalized conditions based on typical Knoevenagel reactions; specific parameters may vary.

Alternative Synthetic Routes Utilizing Nitroalkene Precursors

While the Knoevenagel condensation is the primary route, alternative pathways can be envisaged, though they are less direct for this specific target molecule. One conceptual approach involves the modification of a pre-existing nitroalkene. This could entail, for example, the nitration of a difluorostyrene (B1617740) precursor. However, such methods are often less efficient and may suffer from issues with regioselectivity and the stability of the nitroalkene group under the required reaction conditions. For the synthesis of this compound, the condensation of 3,5-Difluorobenzaldehyde with nitromethane remains the most practical and established method.

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound, leading to improved yields and purity.

Elucidation of Reaction Pathways and Transition States

The mechanism of the Knoevenagel condensation has been the subject of detailed study. researchgate.netacs.org The reaction, when catalyzed by a base like piperidine, is understood to proceed through several key steps. acs.org

Deprotonation: The basic catalyst removes a proton from the active methylene compound (nitromethane), creating a nucleophilic carbanion (an enolate or nitronate ion). purechemistry.orgacs.org

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of 3,5-Difluorobenzaldehyde. purechemistry.org This step can lead to the formation of intermediates such as a carbinolamine. acs.org

Dehydration: A molecule of water is eliminated from the intermediate, forming the carbon-carbon double bond and yielding the final α,β-unsaturated product. wikipedia.org

Theoretical studies have provided insights into the free energy profile of the reaction, identifying the rate-determining steps, which can include the formation of an iminium ion intermediate. acs.org The final step involves the elimination and regeneration of the catalyst. acs.org

Role of Catalysis in Synthesis Optimization

Catalysis is a critical component in the Knoevenagel condensation, significantly influencing reaction rates and yields. rsc.org A variety of catalysts have been developed to promote this reaction efficiently. While homogeneous catalysts like piperidine and ammonium (B1175870) salts are common, there is a significant drive towards using heterogeneous catalysts for their ease of separation and recyclability. nih.govrsc.org

Studies have shown that catalysts with both acidic and basic sites can be particularly effective. researchgate.netrsc.orgrsc.org The basic sites are responsible for deprotonating the active methylene compound, while the acidic sites can activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack. rsc.org The optimization of the proportion of acid and base sites is key to achieving the highest reaction rates. researchgate.netrsc.org Researchers have explored a wide range of catalytic systems, including:

Mixed metal oxides (e.g., ZnO, γ-Al2O3). rsc.orgrsc.org

Indium(III) chloride with acetic anhydride. acs.org

Iodine in combination with potassium carbonate. researchgate.net

Amine-functionalized frameworks. nih.gov

Green Chemistry Principles in Synthetic Strategies

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. wjpmr.comyoutube.com This involves developing protocols that are safer, more energy-efficient, and generate less waste. wjpmr.com

Key green approaches applicable to the Knoevenagel condensation include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or bio-based solvents, or conducting the reaction under solvent-free conditions. acgpubs.orglookchem.comjddhs.com

Development of Recyclable Catalysts: Employing heterogeneous catalysts that can be easily recovered and reused, which is both economically and environmentally advantageous. nih.govrsc.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. jddhs.com

Use of Natural Catalysts: Exploring the use of biodegradable and readily available natural catalysts, such as extracts from lemon juice or pineapple juice, to promote the reaction. researchgate.netlookchem.com

These strategies contribute to making the synthesis of this compound and related compounds more sustainable and environmentally responsible. wjpmr.comjddhs.com

Solvent-Free or Environmentally Benign Reaction Conditions

The pursuit of greener synthetic routes for this compound centers on minimizing or eliminating the use of hazardous organic solvents, which are often a major source of chemical waste. Methodologies such as solvent-free reactions, the use of water as a solvent, and energy-efficient techniques like microwave or ultrasound irradiation are at the forefront of this endeavor.

A plausible and environmentally conscious pathway to this compound begins with the synthesis of its precursor, 1,3-difluoro-5-benzaldehyde. While various methods exist for the synthesis of fluorinated benzaldehydes, green approaches often focus on the oxidation of the corresponding toluene (B28343) derivative. For instance, the oxidation of 1,3-difluorotoluene can be achieved using catalysts and oxidants that are more environmentally friendly than traditional heavy metal-based reagents.

The core carbon-carbon bond-forming step in the synthesis of the target molecule is the Henry (nitroaldol) reaction between 1,3-difluoro-5-benzaldehyde and nitromethane. This reaction is traditionally base-catalyzed and often conducted in organic solvents. However, significant progress has been made in developing solvent-free and aqueous conditions for the Henry reaction.

Solid base catalysts, such as layered double hydroxides (LDHs), have shown considerable promise in facilitating the Henry reaction under solvent-free conditions, sometimes enhanced by microwave irradiation. scirp.orgscirp.org These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, thereby reducing waste. Research on various aromatic aldehydes has demonstrated high yields in short reaction times using these methods. scirp.org For example, the reaction between benzaldehyde and nitromethane can proceed with high efficiency using a solid base catalyst under microwave irradiation without any solvent. scirp.org

Another green approach involves conducting the Henry reaction in water, often with the aid of a phase-transfer catalyst or a surfactant to overcome the low miscibility of the organic reactants. echemi.com This method avoids the use of volatile organic compounds and can lead to high yields of the desired β-nitro alcohol intermediate, 1-(1,3-difluoro-5-phenyl)-2-nitroethanol.

The final step in the synthesis is the dehydration of the β-nitro alcohol to yield this compound. This elimination reaction can often be promoted by the same base catalyst used in the Henry reaction, particularly under elevated temperatures. commonorganicchemistry.com Greener dehydration methods aim to avoid strong acids or harsh reagents. The use of reusable solid acid catalysts, such as Montmorillonite KSF clay, has been effective for alcohol dehydrations and presents a more environmentally friendly alternative. beyondbenign.org Microwave-assisted dehydration is another promising technique that can accelerate the reaction and reduce energy consumption. nih.gov

| Reaction Step | Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Henry Reaction | Aromatic Aldehyde, Nitromethane | Solid Base Catalyst (e.g., LDH), Microwave | Solvent-Free | High | scirp.orgscirp.org |

| Henry Reaction | Aromatic Aldehyde, Nitromethane | Base, Surfactant | Water | Good to Excellent | echemi.com |

| Dehydration | β-Nitro Alcohol | Montmorillonite KSF Clay | - | - | beyondbenign.org |

| Dehydration | β-Nitro Alcohol | Microwave Irradiation | - | - | nih.gov |

Atom Economy and Reaction Efficiency Considerations

The synthesis of this compound via the Henry reaction and subsequent dehydration is a good candidate for high atom economy. The Henry reaction itself is an addition reaction, where the atoms of nitromethane add to the carbonyl group of 1,3-difluoro-5-benzaldehyde. In principle, this step can have a 100% atom economy as all atoms of the reactants are incorporated into the β-nitro alcohol intermediate.

The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 wikipedia.orgstudymind.co.uk

Reactants: 1,3-difluoro-5-benzaldehyde (C₇H₄F₂O, MW: 142.10 g/mol ) and Nitromethane (CH₃NO₂, MW: 61.04 g/mol )

Desired Product: this compound (C₈H₅F₂NO₂, MW: 185.13 g/mol )

Byproduct: Water (H₂O, MW: 18.02 g/mol )

Calculation:

% Atom Economy = [185.13 / (142.10 + 61.04)] x 100 = (185.13 / 203.14) x 100 ≈ 91.13%

Reaction efficiency, on the other hand, is a broader term that encompasses not only atom economy but also the reaction yield, energy consumption, and the ease of product isolation and purification. A high-yielding reaction with a high atom economy that proceeds under mild, solvent-free conditions would be considered highly efficient from a green chemistry perspective. The development of catalytic, solvent-free methods for the synthesis of this compound is therefore a key objective in maximizing its reaction efficiency.

| Metric | Definition | Significance for this Synthesis |

| Atom Economy | The measure of the amount of starting materials that become useful products. studymind.co.uk | The two-step synthesis has a high theoretical atom economy of approximately 91.13%. |

| Reaction Yield | The amount of product obtained in a chemical reaction. | High yields are crucial for the economic viability and efficiency of the synthesis. |

| E-Factor | The mass ratio of waste to desired product. | A lower E-factor is desirable, and solvent-free methods significantly reduce this value. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | A key metric for evaluating the overall environmental impact of the entire process. |

By focusing on synthetic methodologies that employ solvent-free conditions and reusable catalysts, the production of this compound can be aligned with the principles of green chemistry, leading to more sustainable and efficient chemical manufacturing.

Reactivity and Transformation Studies of 1,3 Difluoro 5 2 Nitroethenyl Benzene

Nucleophilic Addition Reactions at the Nitroethenyl Moiety

The pronounced electrophilic character of the β-carbon in the nitroethenyl group of 1,3-difluoro-5-(2-nitroethenyl)benzene makes it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for several key carbon-carbon and carbon-heteroatom bond-forming reactions.

Michael Addition Reactions with Various Nucleophiles

The Michael addition, or conjugate addition, is a cornerstone of the reactivity of α,β-unsaturated nitro compounds. In the case of this compound, this reaction allows for the introduction of diverse functional groups at the β-position relative to the nitro group.

The addition of carbon-based nucleophiles, such as dialkyl malonates, is a widely employed strategy for forming new carbon-carbon bonds. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous β-nitrostyrenes. The reaction typically proceeds under basic conditions, where the active methylene (B1212753) compound is deprotonated to form a soft nucleophile that adds to the electrophilic β-carbon of the nitroalkene.

Organocatalysis has emerged as a powerful tool for effecting these transformations. For instance, alkylamino substituted triazine derivatives have been shown to be effective catalysts for the Michael addition of β-dicarbonyl compounds to nitrostyrenes. niscpr.res.in The use of such catalysts generally provides the desired adducts in good yields. niscpr.res.in

Table 1: Representative Michael Addition of Dimethyl Malonate to Substituted β-Nitrostyrenes This table illustrates the general scope of the reaction with various nitrostyrenes, catalyzed by an alkylamino substituted triazine derivative. Data is generalized from analogous reactions.

| Entry | β-Nitrostyrene Substituent | Michael Donor | Yield (%) |

| 1 | H | Dimethyl malonate | High |

| 2 | 4-Cl | Dimethyl malonate | Moderate to High |

| 3 | 4-NO₂ | Dimethyl malonate | Moderate |

| 4 | 3,5-di-F (Expected) | Dimethyl malonate | High |

Heteroatom nucleophiles, such as primary and secondary amines, as well as thiols, readily participate in Michael addition reactions with nitroalkenes. The high reactivity of these nucleophiles often allows the reaction to proceed under mild conditions, sometimes without the need for a catalyst. The resulting products are valuable precursors for the synthesis of more complex molecules, including amino acid derivatives and sulfur-containing compounds. For instance, thiolate anions have been shown to selectively replace fluorine atoms on highly halogenated benzene (B151609) rings, indicating their strong nucleophilic character which is also leveraged in Michael additions. vanderbilt.edu

A significant area of research has been the development of stereoselective Michael additions to nitroalkenes, enabling the synthesis of chiral molecules with high enantiomeric purity. This is typically achieved through the use of chiral catalysts, such as cinchona alkaloid derivatives. These bifunctional catalysts can activate both the nucleophile and the electrophile, facilitating a highly organized transition state that leads to the preferential formation of one enantiomer.

Thiourea derivatives of cinchona alkaloids, for example, have proven to be highly effective in the asymmetric Michael addition of dimethyl malonate to a range of β-nitrostyrenes, affording the products in high yields and with excellent enantioselectivities. rsc.orgeurekaselect.com

Table 2: Asymmetric Michael Addition of Dimethyl Malonate to (E)-β-Nitrostyrenes Catalyzed by a Cinchona Alkaloid Derivative This table presents data from studies on various nitrostyrenes to illustrate the effectiveness of asymmetric catalysis in these reactions.

| Entry | β-Nitrostyrene Substituent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | H | 2.5 | 92 | 88 |

| 2 | 4-CH₃ | 2.5 | 85 | 82 |

| 3 | 4-OCH₃ | 2.5 | 70 | 75 |

| 4 | 4-Cl | 2.5 | 90 | 85 |

| 5 | 3,5-di-F (Expected) | 2.5 - 10 | High | High |

Reductions of the Nitroethenyl Group to Saturated Nitroalkanes or Amines

The nitroethenyl group of this compound can be selectively or fully reduced to yield either the corresponding saturated nitroalkane or the primary amine. The reduction of the carbon-carbon double bond to afford a saturated nitroalkane can often be achieved using mild reducing agents like sodium borohydride (B1222165). nih.gov

The complete reduction of both the nitro group and the double bond to form the corresponding phenethylamine (B48288) is a synthetically valuable transformation, as this structural motif is present in many biologically active compounds. A variety of reducing systems have been developed for this purpose. A one-pot procedure using sodium borohydride in combination with copper(II) chloride has been shown to be effective for the rapid reduction of substituted β-nitrostyrenes to phenethylamines in good yields. nih.govbeilstein-journals.orgnih.gov Another metal-free approach involves the use of trichlorosilane, which can reduce both aromatic and aliphatic nitro compounds to their corresponding primary amines under continuous-flow conditions. beilstein-journals.org

Table 3: Reduction of Substituted β-Nitrostyrenes to Phenethylamines This table shows the general applicability of the NaBH₄/CuCl₂ reduction method.

| Entry | β-Nitrostyrene Substituent | Reaction Time (min) | Yield (%) |

| 1 | H | 10 | 83 |

| 2 | 4-Cl | 15 | 75 |

| 3 | 4-OCH₃ | 20 | 72 |

| 4 | 3,5-di-F (Expected) | 10-20 | Good to High |

Cycloaddition Reactions (e.g., [2+2] cycloadditions, Diels-Alder)

The electron-deficient double bond of this compound can act as a dienophile in Diels-Alder reactions. While specific studies on this particular compound are limited, extensive research on the Diels-Alder reactions of β-fluoro-β-nitrostyrenes with cyclic dienes provides valuable insight into its expected reactivity. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov These reactions typically proceed under thermal conditions to yield fluorinated and nitrated bicyclic compounds. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov The presence of the electron-withdrawing nitro group and fluorine atoms enhances the dienophilic character of the alkene.

For example, the reaction of various β-fluoro-β-nitrostyrenes with 1,3-cyclopentadiene in refluxing o-xylene (B151617) has been shown to produce the corresponding norbornene adducts in high yields as a mixture of exo and endo isomers. beilstein-journals.orgnih.govbeilstein-journals.org The reactivity is sensitive to the structure of the diene, with 1,3-cyclohexadiene (B119728) reacting more slowly. beilstein-journals.orgnih.gov

Table 4: Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with 1,3-Cyclopentadiene (CPD) This table provides representative data from analogous systems to predict the behavior of this compound.

| Entry | Aryl Substituent on β-Fluoro-β-nitrostyrene | Diene | Yield (%) |

| 1 | Phenyl | CPD | 97 |

| 2 | 4-Fluorophenyl | CPD | 95 |

| 3 | 4-Chlorophenyl | CPD | 96 |

| 4 | 3,5-Difluorophenyl (Expected) | CPD | High |

Reactions Involving the Fluorinated Benzene Ring

The reactivity of the aromatic core of this compound is dictated by the interplay of the electronic properties of its substituents: two fluorine atoms and a 2-nitroethenyl group. Fluorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I), while also possessing lone pairs that can participate in a weaker electron-donating resonance effect (+R). The 2-nitroethenyl group is a strong electron-withdrawing group due to both resonance and inductive effects (-R, -I).

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile. The presence of three electron-withdrawing groups—two fluoro and one nitroethenyl—significantly deactivates the ring towards electrophilic attack. Fluorine, despite its inductive withdrawal, is an ortho, para-director due to its resonance effect. jmu.edu Conversely, the nitroethenyl group is a strong deactivating group and a meta-director. youtube.com

The directing effects of these substituents would compete. The two fluorine atoms at positions 1 and 3 would direct incoming electrophiles to the ortho and para positions relative to themselves (positions 2, 4, and 6). The nitroethenyl group at position 5 would direct incoming electrophiles to the meta positions (positions 1 and 3, which are already substituted). Therefore, electrophilic substitution, if it were to occur under harsh conditions, would likely be directed by the fluorine atoms to the less sterically hindered position 4, which is para to the fluorine at C1 and ortho to the fluorine at C3.

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Fluoro | 1 | -I, +R | Ortho, Para |

| Fluoro | 3 | -I, +R | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic System

The electron-deficient nature of the aromatic ring, enhanced by the three electron-withdrawing groups, makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride (B91410) ion.

The 2-nitroethenyl group plays a crucial role in activating the ring for SNAr. Its strong electron-withdrawing nature helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com This stabilization is most effective when the withdrawing group is positioned ortho or para to the leaving group, as it allows for delocalization of the negative charge onto the nitro group through resonance.

Functionalization Strategies for the Aromatic Core (e.g., C-H activation)

Direct C-H activation presents a modern and efficient approach to functionalize the aromatic core, avoiding the need for pre-functionalized starting materials. Given the electronic nature of the ring, strategies involving transition-metal catalysis could be envisioned. For instance, palladium- or rhodium-catalyzed C-H functionalization could potentially be directed by one of the existing functional groups. However, the strong deactivation of the ring would likely require robust catalytic systems and specific directing groups to achieve selective C-H bond cleavage and subsequent functionalization.

Derivatization Strategies and Synthetic Transformations

The this compound molecule offers several sites for derivatization. The nitroethenyl group is particularly versatile for synthetic transformations.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further modified. For example, reduction with reagents like iron in acetic acid or catalytic hydrogenation could yield 1,3-difluoro-5-(2-aminoethenyl)benzene. This amine could then undergo a variety of reactions, such as acylation or diazotization followed by substitution.

Reactions of the Alkene: The carbon-carbon double bond in the nitroethenyl group is activated towards nucleophilic addition (Michael addition) due to the electron-withdrawing nitro group. A wide range of nucleophiles, such as amines, thiols, and carbanions, could be added to the beta-carbon of the double bond.

Cycloaddition Reactions: The electron-deficient alkene could also participate in cycloaddition reactions, such as Diels-Alder reactions, where it would act as the dienophile.

These transformations would lead to a diverse range of derivatives with potentially interesting chemical and biological properties.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Nitro Group Reduction | Fe/CH3COOH or H2, Pd/C | 1,3-difluoro-5-(2-aminoethenyl)benzene |

| Michael Addition | Nu-H (e.g., R2NH, RSH) | 1,3-difluoro-5-(2-nitro-1-nucleophilic-ethyl)benzene |

| Diels-Alder Reaction | Diene (e.g., butadiene) | Cycloaddition adduct |

Conversion of the Nitro Group to Other Functionalities

The nitro group in β-nitrostyrenes is a key functional handle that can be transformed into a range of other functionalities, significantly enhancing the synthetic utility of the molecule. While specific studies on this compound are not extensively documented, the reactivity of the nitro group in analogous β-nitrostyrenes provides a strong indication of its expected transformations.

One of the most common transformations is the reduction of the nitro group to an amine. wikipedia.org This conversion is a fundamental step in the synthesis of substituted phenethylamines. wikipedia.org Various reducing agents can be employed for this purpose, with lithium aluminium hydride (LiAlH₄) being a prominent example. wikipedia.org The resulting amine is a valuable intermediate for the synthesis of a wide array of more complex molecules.

Beyond complete reduction to an amine, the nitro group can be converted into other nitrogen-containing functional groups. For instance, partial reduction can yield hydroxylamines or oximes, depending on the reaction conditions and the reducing agent used. wikipedia.org These transformations open up further avenues for synthetic diversification. Denitrative cross-coupling reactions, where the nitro group is replaced by a carbon-based substituent, have also been reported for nitrostyrenes, allowing for the formation of new carbon-carbon bonds. mdpi.com

Table 1: Potential Conversions of the Nitro Group in this compound (based on analogous compounds)

| Starting Material | Reagents and Conditions | Product Functional Group |

| This compound | Lithium Aluminium Hydride (LiAlH₄) | Amine |

| This compound | Zinc dust, Ammonium (B1175870) chloride | Hydroxylamine |

| This compound | Tin(II) chloride or Chromium(II) chloride | Oxime |

| This compound | Organometallic reagents (e.g., organozinc) | Denitrative Cross-Coupling |

Modification of the Alkenyl Moiety

The carbon-carbon double bond in this compound is activated by the conjugated nitro group, making it susceptible to various addition and cycloaddition reactions.

Cycloaddition Reactions:

The electron-deficient nature of the alkenyl moiety makes this compound an excellent dienophile in Diels-Alder reactions. Studies on β-fluoro-β-nitrostyrenes have demonstrated their successful participation in [4+2] cycloadditions with cyclic 1,3-dienes, such as 1,3-cyclopentadiene and 1,3-cyclohexadiene, to yield monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes, respectively. beilstein-journals.org These reactions typically proceed in high yields and can lead to the formation of multiple stereoisomers. beilstein-journals.org

Furthermore, the double bond can participate in 1,3-dipolar cycloaddition reactions. For instance, the reaction of β-nitrostyrenes with nitrones can lead to the formation of isoxazolidine (B1194047) rings. rsc.org The stereoselectivity of these reactions can be influenced by the geometry of the starting nitrostyrene (B7858105) (E or Z isomer). rsc.org

Table 2: Representative Cycloaddition Reactions of Fluorinated β-Nitrostyrenes

| Dienophile/Dipolarophile | Diene/Dipole | Reaction Type | Product |

| (Z)-β-Fluoro-β-nitrostyrene | 1,3-Cyclopentadiene | Diels-Alder [4+2] | Monofluorinated norbornene |

| (Z)-β-Fluoro-β-nitrostyrene | 1,3-Cyclohexadiene | Diels-Alder [4+2] | Monofluorinated bicyclo[2.2.2]oct-2-ene |

| (E/Z)-β-Nitrostyrene | 5,5-Dimethylpyrroline-N-oxide | 1,3-Dipolar Cycloaddition | Isoxazolidine |

Conjugate Addition:

The alkenyl moiety is also a prime target for nucleophilic conjugate addition (Michael addition). A variety of nucleophiles, including amines, can add to the β-position of the nitroalkene. nih.gov This reaction is a powerful tool for the formation of new carbon-heteroatom or carbon-carbon bonds. The presence of the electron-withdrawing fluorine atoms on the benzene ring is expected to enhance the electrophilicity of the double bond, potentially facilitating these addition reactions.

Multi-Component Reactions Involving the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of all the starting materials. β-Nitrostyrenes are valuable substrates in MCRs due to their dual functionality.

One notable example is the three-component reaction of β-nitrostyrenes with aldehydes and dicarbomethoxycarbene (generated from dimethyl diazomalonate), which leads to the stereoselective synthesis of highly substituted tetrahydrofurans. nih.gov This reaction is believed to proceed through the Huisgen dipolar cycloaddition of a carbonyl ylide, formed from the carbene and the aldehyde, with the β-nitrostyrene. nih.gov

Another example involves the reaction of β-nitrostyrenes with Meldrum's acid and an alcohol in the presence of a heterogeneous catalyst, which can afford β-aryl-γ-nitroesters. scielo.br The versatility of β-nitrostyrenes in MCRs allows for the rapid construction of complex molecular scaffolds from simple starting materials.

Table 3: Examples of Multi-Component Reactions with β-Nitrostyrenes

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| β-Nitrostyrene | Aryl aldehyde | Dimethyl diazomalonate | Substituted tetrahydrofuran |

| β-Nitrostyrene | Meldrum's acid | Alcohol | β-Aryl-γ-nitroester |

Spectroscopic and Structural Characterization for Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the covalent framework of 1,3-Difluoro-5-(2-nitroethenyl)benzene. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by two-dimensional techniques, would provide unambiguous evidence for its structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and vinyl protons. The nitro group (-NO₂) is strongly electron-withdrawing, which deshields the adjacent vinyl protons. The trans-configuration is typically more stable and common in such compounds, leading to a large coupling constant between the vinyl protons.

The aromatic region would display a characteristic pattern for a 1,3,5-trisubstituted benzene (B151609) ring with two equivalent fluorine atoms. The proton at the C2 position would appear as a triplet due to coupling with the two equivalent fluorine atoms at C1 and C3. The proton at C4 (or C6) would likely appear as a doublet of triplets, due to coupling with the adjacent fluorine and the other aromatic protons.

The ¹³C NMR spectrum would corroborate the structure, with signals corresponding to the vinyl carbons and the aromatic carbons. The carbon atom beta to the nitro group (closer to the ring) would be significantly shielded compared to the alpha carbon. The aromatic carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|---|

| H-vinyl (α to NO₂) | ~7.5 - 8.0 | ~138 | d, J ≈ 13-16 Hz |

| H-vinyl (β to NO₂) | ~8.0 - 8.5 | ~140 | d, J ≈ 13-16 Hz |

| H-2 | ~7.0 - 7.3 | ~110 | t, J(H,F) ≈ 8-10 Hz |

| H-4 / H-6 | ~6.8 - 7.1 | ~105 | dt or m |

| C-1 / C-3 | - | ~163 | d, ¹J(C,F) ≈ 250 Hz |

| C-2 | - | ~110 | t, ²J(C,F) ≈ 25 Hz |

| C-4 / C-6 | - | ~105 | t, ²J(C,F) ≈ 25 Hz |

| C-5 | - | ~140 | t, ³J(C,F) ≈ 3 Hz |

| C-vinyl (α to NO₂) | - | ~138 | - |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹⁹F NMR spectrum is expected to be simple, showing a single resonance for the two chemically equivalent fluorine atoms at the C1 and C3 positions. The chemical shift would be in the typical range for aryl fluorides. This signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons (H-2 and H-4/H-6). The presence of a single signal confirms the symmetrical substitution of the fluorine atoms on the benzene ring.

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two vinyl protons, confirming their scalar coupling. It would also reveal couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in both the aromatic ring and the ethenyl side chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for identifying the quaternary carbons (C-1, C-3, C-5) by observing their correlations with the vinyl and aromatic protons. For example, the vinyl proton beta to the nitro group would show a correlation to the C-5 carbon of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms and would be useful in confirming the E (trans) or Z (cis) geometry of the nitroethenyl group.

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The presence of the nitroethenyl group would be clearly indicated by strong absorption bands in the IR spectrum. The nitro group (NO₂) typically exhibits two distinct and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. The carbon-carbon double bond (C=C) of the alkene moiety will also show a characteristic stretching vibration, although it may be of medium intensity.

The difluorinated benzene ring will have several characteristic absorption bands. These include C-H stretching vibrations from the aromatic protons, C=C stretching vibrations within the ring, and various C-H out-of-plane bending vibrations that are indicative of the 1,3,5-substitution pattern. A strong absorption band corresponding to the C-F stretching vibration is also expected.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Alkene C=C Stretch | ~1640 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |

| C-F Stretch | 1300 - 1100 | Strong |

Note: Predicted values are based on typical frequency ranges for these functional groups.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry data for this compound is not reported in the searched literature.

Fragmentation Pathways and Structural Interpretation

Detailed studies on the mass spectrometry fragmentation pathways for this compound are not available.

X-ray Crystallography for Solid-State Structure Determination

Unit Cell Parameters and Crystal System Analysis

The crystal structure of this compound has not been determined, and therefore, its unit cell parameters and crystal system are unknown.

Bond Lengths, Bond Angles, and Dihedral Angles

Experimentally determined bond lengths, bond angles, and dihedral angles from X-ray crystallography are not available for this compound.

Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular interactions and crystal packing of this compound is not available as its solid-state structure has not been reported.

Computational and Theoretical Investigations of 1,3 Difluoro 5 2 Nitroethenyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to analyze electronic distribution, molecular orbitals, and reactivity sites.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For 1,3-Difluoro-5-(2-nitroethenyl)benzene, the presence of electron-withdrawing fluorine atoms and the strongly electron-withdrawing nitroethenyl group is expected to significantly lower the energies of both the HOMO and LUMO compared to benzene (B151609). The extended π-conjugation across the aromatic ring and the nitroethenyl side chain would likely lead to a relatively small HOMO-LUMO gap, suggesting a molecule that is chemically reactive.

Table 1: Representative FMO Data for Structurally Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| p-Fluoronitrobenzene | B3LYP/6-311++G** | -7.98 | -1.54 | 6.44 |

Data is illustrative and based on calculations for analogous compounds. nih.gov

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map illustrates regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, shown in blue).

In this compound, the most negative electrostatic potential is expected to be localized around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The fluorine atoms would also contribute to regions of negative potential. Conversely, the hydrogen atoms on the aromatic ring and the ethenyl group would exhibit positive potential, indicating their susceptibility to nucleophilic attack. nih.gov Such analyses help in understanding the sites of chemical reactivity within the molecule. prensipjournals.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors).

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical and biological properties. Conformational analysis helps identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

This compound can exist in different conformations due to rotation around the single bond connecting the aromatic ring and the vinyl group. The most significant conformers would be the planar (s-trans and s-cis) and non-planar (gauche) forms.

Based on studies of β-nitrostyrene and its derivatives, the molecule is expected to strongly favor a planar conformation to maximize π-electron delocalization across the entire system. uc.pt The trans configuration, where the nitro group and the phenyl ring are on opposite sides of the C=C double bond, is generally the most stable ground state for nitrostyrenes. uc.pt Therefore, the most stable conformer of this compound is predicted to be the planar, trans isomer. The energy difference between this and any non-planar conformers would likely be significant.

The rotational barrier is the energy required to rotate one part of a molecule relative to another around a single bond. For this compound, the key rotational barrier is that of the C(aryl)-C(vinyl) single bond. This barrier reflects the energy cost of disrupting the π-conjugation between the benzene ring and the nitroethenyl group.

The transition state for this rotation would involve a perpendicular arrangement of the nitroethenyl group relative to the plane of the benzene ring, which breaks the conjugation. The height of this energy barrier is influenced by both electronic and steric factors. The presence of substituents on the ring can alter the barrier height. researchgate.netugm.ac.id While specific values for this compound are not available, theoretical studies on substituted butadienes and other conjugated systems show that strong electron-withdrawing groups can significantly impact rotational barriers. ugm.ac.id It is expected that the rotational barrier would be substantial, reflecting a strong preference for the planar, conjugated conformation.

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to predict the reactivity and elucidate the reaction mechanisms of organic molecules. For a compound like this compound, density functional theory (DFT) would be the primary method to explore its electronic structure and potential energy surfaces. The nitroethenyl group is a strong electron-withdrawing group, which significantly influences the electron distribution on the benzene ring, making it susceptible to nucleophilic attack. The fluorine atoms also act as electron-withdrawing groups, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution.

Transition State Characterization for Key Transformations

Specific transition state characterizations for reactions involving this compound are not found in the reviewed literature. However, for analogous nitroaromatic compounds, computational studies frequently characterize transition states for reactions such as nucleophilic aromatic substitution (SNAAr) or reduction of the nitro group. A typical transition state calculation would involve locating a first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. For an SNAAr reaction, this would involve the approach of a nucleophile to the carbon atom bearing a fluorine atom, forming a Meisenheimer complex intermediate. The transition state would feature a partially formed bond between the nucleophile and the ring carbon, and a partially broken carbon-fluorine bond.

Reaction Coordinate Diagrams and Activation Energy Calculations

Reaction coordinate diagrams and the associated activation energies for this compound have not been specifically published. In a typical computational study, these diagrams would be constructed by calculating the energies of reactants, intermediates, transition states, and products. For instance, in a Michael addition to the nitroethenyl group, the reaction coordinate diagram would illustrate the energy changes as a nucleophile attacks the β-carbon of the vinyl group. The activation energy, calculated as the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction's kinetic feasibility.

Solvent Effects on Reactivity (Computational Models)

While there are no specific computational models detailing solvent effects on the reactivity of this compound, general principles can be applied. Computational models like the Polarizable Continuum Model (PCM) are often used to simulate the influence of a solvent. For reactions involving polar or charged species, such as the formation of a Meisenheimer complex in an SNAAr reaction, polar solvents would be expected to stabilize the charged intermediate and transition state, thereby lowering the activation energy and increasing the reaction rate. nih.gov The choice of solvent can significantly impact reaction pathways and outcomes. nih.gov

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand electronic properties.

Computational NMR Chemical Shift Prediction

There are no specific published computational NMR chemical shift predictions for this compound. Typically, methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT (e.g., B3LYP functional), are used to calculate ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For related nitrobenzene (B124822) compounds, the electron-withdrawing nitro group deshields the ortho and para protons and carbons, shifting their signals to higher ppm values in the respective NMR spectra. stackexchange.com The fluorine atoms would also induce significant shifts, particularly for adjacent carbon and proton atoms.

Table 1: Expected Trends for Computed ¹H and ¹³C NMR Chemical Shifts

| Atom | Expected Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| Vinyl Protons | 7.5 - 8.5 | Electron-withdrawing NO₂ group, conjugation |

| Aromatic Protons | 7.0 - 8.5 | Combined inductive and resonance effects of F and -CH=CHNO₂ groups |

Vibrational Frequency Calculations (IR and Raman)

Vibrational frequency calculations using DFT are standard for predicting IR and Raman spectra. While specific calculations for this compound are not available, data from similar structures allow for the prediction of characteristic vibrational modes. ijsr.net The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Key vibrational modes for this molecule would include:

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are typically strong in the IR spectrum. The asymmetric stretch is expected in the range of 1580-1625 cm⁻¹, while the symmetric stretch appears around 1345-1400 cm⁻¹. ijsr.netesisresearch.orgesisresearch.org

C=C Stretching: The stretching of the vinyl C=C bond and the aromatic C-C bonds would appear in the 1400–1625 cm⁻¹ region. ijsr.net

C-F Stretching: The carbon-fluorine stretching vibrations are typically strong and found in the 1100-1300 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring would be observed in the 700-1000 cm⁻¹ region. scispace.com

Table 2: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| NO₂ Asymmetric Stretch | 1580 - 1625 | Strong |

| NO₂ Symmetric Stretch | 1345 - 1400 | Strong |

| Aromatic C-C Stretch | 1400 - 1625 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

These predictions, based on data from analogous compounds, provide a foundational understanding of the expected computational and spectroscopic properties of this compound. Specific experimental and theoretical studies would be required for a definitive analysis.

Utility of 1,3 Difluoro 5 2 Nitroethenyl Benzene As a Key Building Block in Advanced Organic Synthesis Research

Precursor in the Synthesis of Complex Fluorinated Heterocycles

The electron-deficient nature of the aromatic ring and the reactive nitroethenyl moiety suggest that 1,3-Difluoro-5-(2-nitroethenyl)benzene could serve as a valuable precursor for a variety of complex fluorinated heterocycles. The fluorine atoms can significantly influence the reactivity and biological activity of the resulting heterocyclic systems.

While direct synthetic routes using this compound for indoles and quinolines are not documented in readily accessible literature, the structural motifs present in the molecule are conducive to such transformations. For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions, is a common strategy for indole (B1671886) synthesis. Similarly, multicomponent reactions are often employed for the synthesis of highly substituted quinolines.

| Potential Reaction Type | Description | Target Heterocycle |

| Reductive Cyclization | Reduction of the nitro group followed by intramolecular condensation. | Fluorinated Indoles |

| Fischer Indole Synthesis | Reaction with a substituted hydrazine (B178648) after conversion of the nitroethenyl group. | Fluorinated Indoles |

| Friedländer Annulation | Condensation with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. | Fluorinated Quinolines |

| Combes Quinoline Synthesis | Reaction of a primary aromatic amine (derived from the nitro group) with a β-diketone. | Fluorinated Quinolines |

The nitroethenyl group is a key functional handle for the construction of oxygen- and sulfur-containing heterocycles. It can participate in hetero-Diels-Alder reactions or undergo conjugate addition with oxygen or sulfur nucleophiles, which can then be followed by cyclization to form various heterocyclic rings.

| Nucleophile | Potential Intermediate | Resulting Heterocycle |

| Thiol | Thioether adduct | Thiophenes, Thianes |

| Hydroxide/Alkoxide | Hemiacetal/Acetal | Furans, Pyrans |

| Hydrogen Sulfide | Thiol adduct | Thiophenes |

Role in the Development of New Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The electronic properties of this compound, specifically the electron-withdrawing nature of the fluorine and nitro groups, make it an interesting substrate for developing novel bond-forming reactions.

Cascade reactions, where a single event triggers a series of bond-forming transformations, could potentially be initiated using the reactive sites on this compound. A nucleophilic attack on the nitroethenyl group could be the entry point into a complex cyclization cascade, leading to polycyclic fluorinated molecules.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The electrophilic nature of the nitroethenyl group makes this compound a suitable component for various MCRs, potentially leading to the rapid assembly of diverse molecular scaffolds.

Intermediates for Advanced Research Scaffolds

Design and Synthesis of Research Probes

No specific studies detailing the use of this compound in the design and synthesis of research probes, such as fluorescent or biological probes, were found in the available literature.

Precursors for Material Science Research

There is no available research that documents the application of this compound as a precursor for materials science research, including the development of polymers, liquid crystals, or other advanced materials.

Linkers or Scaffolds in Combinatorial Chemistry Research

No information was found regarding the use of this compound as a linker or scaffold in the context of combinatorial chemistry research or the generation of chemical libraries.

Future Directions and Emerging Research Challenges for 1,3 Difluoro 5 2 Nitroethenyl Benzene Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized aromatic compounds like 1,3-Difluoro-5-(2-nitroethenyl)benzene often relies on multi-step procedures that may involve harsh reaction conditions and the use of hazardous reagents. A primary focus for future research will be the development of more efficient and environmentally benign synthetic methodologies.

Current synthetic approaches to similar structures, such as various difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates, often employ the Knoevenagel condensation. chemrxiv.orgchemrxiv.org This reaction typically involves the condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, catalyzed by a base like piperidine (B6355638). chemrxiv.orgchemrxiv.org For this compound, this would likely involve the reaction of 3,5-difluorobenzaldehyde (B1330607) with nitromethane (B149229).

Future research should aim to refine this process by exploring:

Green Catalysts: Investigating the use of solid acid or base catalysts, ionic liquids, or enzymatic catalysts to replace traditional homogeneous catalysts, thereby simplifying product purification and minimizing waste.

Alternative Energy Sources: The application of microwave irradiation or ultrasonication could potentially reduce reaction times and improve yields, contributing to a more sustainable process. mdpi.com

One-Pot Reactions: Designing tandem or domino reaction sequences that allow for the synthesis of the target molecule from simpler precursors in a single reaction vessel would significantly improve atom economy and reduce operational complexity. jmu.edu

| Precursor 1 | Precursor 2 | Potential Catalyst | Potential Conditions |

| 3,5-Difluorobenzaldehyde | Nitromethane | Piperidine | Reflux |

| 3,5-Difluorobenzaldehyde | Nitromethane | Solid base catalyst | Microwave irradiation |

| 3,5-Difluorobenzaldehyde | Nitromethane | Enzyme | Room temperature |

Exploration of Unconventional Reactivity Patterns

The unique electronic landscape of this compound, characterized by the strong electron-withdrawing nature of the fluorine and nitro groups, suggests a rich and potentially unconventional reactivity. The nitroethenyl group is a versatile functional handle, susceptible to a variety of transformations.

Future research should focus on exploring reactions such as:

Nucleophilic Aromatic Substitution (SNAr): While fluorine atoms on an aromatic ring can be displaced by nucleophiles, the presence of other activating and deactivating groups can lead to complex selectivity. vanderbilt.edu A systematic study of SNAr reactions with various nucleophiles would elucidate the regioselectivity and reactivity of the C-F bonds.

Cycloaddition Reactions: The electron-deficient double bond of the nitroethenyl group is an excellent candidate for Diels-Alder and other cycloaddition reactions, providing access to complex carbocyclic and heterocyclic frameworks.

Asymmetric Reductions: The development of stereoselective methods for the reduction of the nitro group and the carbon-carbon double bond would open pathways to chiral amines and other valuable building blocks for asymmetric synthesis.

Application in Emerging Catalytic Systems

The structural motifs present in this compound suggest its potential as a ligand or precursor in the development of novel catalytic systems. The fluorine atoms can influence the electronic properties of a metal center, while the nitro group could be transformed into other coordinating functionalities.

Future research in this area could involve:

Ligand Synthesis: The reduction of the nitro group to an amine, followed by further functionalization, could yield novel bidentate or tridentate ligands for transition metal catalysis. The fluorine substituents could enhance the stability and catalytic activity of the resulting metal complexes.

Organocatalysis: The electron-deficient aromatic ring could participate in non-covalent interactions, such as anion-π or lone pair-π interactions, making derivatives of this compound interesting candidates for organocatalysts in various transformations.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms, electronic structures, and reactivity. For a molecule as electronically complex as this compound, computational modeling will be indispensable.

Future computational studies should aim to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of proposed reactions, identify transition states, and predict reaction outcomes and selectivities.

Predict Spectroscopic Properties: Calculation of NMR chemical shifts, vibrational frequencies, and electronic absorption spectra can aid in the characterization of novel compounds and intermediates.

Rational Design of Catalysts: Computational screening of potential ligand modifications and their impact on the electronic and steric properties of a catalytic center can accelerate the discovery of more efficient catalysts.

Integration into Flow Chemistry and Automation for Research Purposes

Flow chemistry and automated synthesis platforms are revolutionizing chemical research by enabling rapid reaction optimization, improved safety, and enhanced reproducibility. The synthesis and functionalization of this compound are well-suited for these technologies.

Future research should explore:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target compound would allow for safer handling of potentially hazardous intermediates and reagents, as well as easier scalability.

Automated Reaction Optimization: High-throughput experimentation using automated platforms can be used to rapidly screen a wide range of reaction parameters (e.g., catalysts, solvents, temperatures) to identify optimal conditions for synthesis and subsequent transformations.

In-line Analysis: The integration of in-line analytical techniques, such as IR and NMR spectroscopy, into a flow setup would provide real-time monitoring of reaction progress, facilitating faster optimization and process understanding.

By systematically addressing these future directions and research challenges, the scientific community can unlock the full synthetic and applicative potential of this compound and related fluorinated compounds, paving the way for new discoveries in medicine, materials, and beyond.

Q & A

Q. Critical Conditions :

- Temperature Control : Nitration requires low temperatures (0–5°C) to avoid over-nitration .

- Catalyst Selection : Palladium-based catalysts improve coupling efficiency for ethenyl group introduction .

- Purification : Column chromatography or recrystallization is essential to isolate the pure compound due to competing side reactions .

How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Q. Basic Structural Characterization

- Spectroscopy :

- NMR : NMR identifies fluorine environments, while NMR resolves aromatic protons and nitroethenyl signals. For example, NMR shows characteristic doublets for the ethenyl group (δ 6.5–7.5 ppm) .

- IR : Strong absorption bands at ~1520 cm (NO asymmetric stretch) and ~1350 cm (C-F stretches) confirm functional groups .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines the structure, revealing bond angles and torsional strain in the nitroethenyl group .

Q. Advanced Applications :

- Electron Density Maps : SHELXL-generated maps highlight electrostatic interactions between fluorine and nitro groups, critical for understanding reactivity .

What strategies are employed to analyze the reactivity of the nitroethenyl group in this compound under various chemical conditions?

Advanced Reactivity Analysis

The nitroethenyl group undergoes:

- Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding 1,3-difluoro-5-(2-aminoethenyl)benzene. Over-reduction can occur without controlled H flow .

- Electrophilic Substitution : The electron-deficient nitro group directs incoming electrophiles (e.g., Br) to the para position of the benzene ring .

Q. Methodological Insights :

- Kinetic Studies : Monitoring reaction progress via HPLC under varying pH and solvent polarities (e.g., DMSO vs. THF) reveals solvent effects on nitro group stability .

How does the electronic effect of fluorine substituents influence the compound's reactivity and interaction with biological targets?

Q. Advanced Electronic Effects

- Reactivity : Fluorine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution rates but enhancing nitro group stability. This increases selectivity in coupling reactions .

- Biological Interactions : Fluorine substituents improve membrane permeability in antimicrobial assays. For example, 1,3-difluoro analogs show enhanced activity against E. coli (MIC = 12.5 µg/mL) compared to non-fluorinated derivatives .

Q. Comparative Data :

| Compound | MIC (E. coli) | LogP |

|---|---|---|

| This compound | 12.5 µg/mL | 2.3 |

| Non-fluorinated analog | 50 µg/mL | 1.8 |

What methodological approaches are used to resolve contradictions in reported biological activities of nitroaromatic compounds like this compound across different studies?

Data Contradiction Analysis

Discrepancies in bioactivity data often arise from:

- Assay Variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative). Standardizing protocols (CLSI guidelines) minimizes variability .

- Structural Analogues : Comparing derivatives with modified substituents (e.g., sulfonyl vs. nitro groups) clarifies structure-activity relationships. For instance, sulfonyl analogs exhibit lower cytotoxicity but reduced potency .

Q. Resolution Strategies :

- Meta-Analysis : Aggregating data from multiple studies to identify trends.

- Dose-Response Curves : Establishing EC values under controlled conditions .

Can computational models predict the agrochemical potential of this compound based on its electronic structure and interaction with plant enzymes?

Q. Advanced Computational Modeling

- Docking Studies : Molecular docking with plant cytochrome P450 enzymes (e.g., CYP71) predicts binding affinities. The nitroethenyl group shows strong hydrogen bonding with active-site residues (e.g., Arg-112) .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis links nitro group charge distribution (calculated via DFT) to herbicidal activity. Higher electron density correlates with inhibition of photosystem II .

Q. Predicted Parameters :

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap (DFT) | 4.2 eV |

| Binding Energy (CYP71) | -9.8 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.